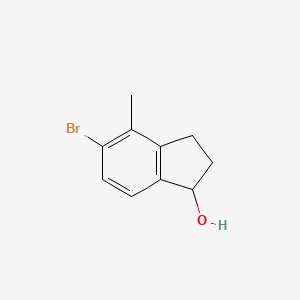

5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

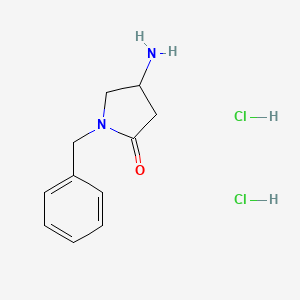

The molecular structure of “5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one” is represented by the linear formula C10H9BrO . The InChI code for this compound is 1S/C10H9BrO/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4H,3,5H2,1H3 .Physical And Chemical Properties Analysis

The compound “5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one” is a solid at room temperature . It has a molecular weight of 225.08 .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol serves as a versatile building block in organic synthesis. For instance, it has been used in indium-mediated γ-pentadienylation of aldehydes and ketones to generate 1,4-diene systems. These systems can further undergo elimination to afford cross-conjugated triene systems, which are highly reactive towards dienophiles, leading to tandem intermolecular Diels−Alder adducts (Woo et al., 1999). Such reactions are fundamental in constructing complex molecular architectures in organic chemistry.

Cyclization Reactions

The compound has also shown utility in cyclization reactions, as seen in the copper-catalyzed intramolecular O-vinylation of γ-bromohomoallylic alcohols. This process leads to the formation of 2-methyleneoxetanes via a preferred 4-exo ring closure, demonstrating the compound's role in synthesizing cyclic structures with retained configurations (Fang & Li, 2007).

Building Blocks in Organic Synthesis

Furthermore, 5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol is investigated as a building block in organic synthesis. For example, its reduction to the corresponding alcohol, reaction with primary amines to give 5-membered-aza-heterocycles, and reaction with activated methylene compounds to form 5-membered-carbocycles highlight its versatility in creating diverse molecular frameworks (Westerlund et al., 2001).

Electrocatalytic Reactions

The compound is also involved in electrocatalytic reactions, such as the tandem Knoevenagel-Michael reaction, to synthesize biologically significant molecules like 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). These reactions represent a facile and convenient approach for the synthesis of compounds with potential biological applications (Elinson et al., 2008).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would be dependent on the specific targets of the compound.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects, depending on its specific targets and the context of its action.

Propiedades

IUPAC Name |

5-bromo-4-methyl-2,3-dihydro-1H-inden-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4,10,12H,3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHBHXDSGGXWSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCC2O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2860450.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methoxybenzamide](/img/structure/B2860451.png)

![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2860455.png)

![Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2860456.png)

![Tert-butyl N-[2-(1-benzhydryl-3-hydroxyazetidin-3-yl)ethyl]carbamate](/img/structure/B2860457.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2860461.png)

![N-(4-{1-[(butylamino)carbonyl]cyclopropyl}phenyl)-4-fluorobenzamide](/img/structure/B2860473.png)